molecular formula C22H20O4 B8555612 [3,5-Bis(benzyloxy)phenyl]acetic acid

[3,5-Bis(benzyloxy)phenyl]acetic acid

Cat. No.: B8555612
M. Wt: 348.4 g/mol
InChI Key: OXIJAXADJOFLGS-UHFFFAOYSA-N
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Description

[3,5-Bis(benzyloxy)phenyl]acetic acid is a key chemical building block in advanced materials and supramolecular chemistry research. Its primary research value lies in the synthesis of monodispersed dendritic polymers and supramolecular architectures via a convergent growth process . Furthermore, this acid and its benzoate derivatives are extensively used to synthesize luminescent lanthanide coordination complexes, which display unique line-like emission bands and have potential applications in a wide variety of fields due to their novel luminescent properties . The compound features two benzyl-protected phenolic hydroxyl groups, a common protective strategy in multi-step organic synthesis that can be cleanly removed under mild catalytic hydrogenation conditions, preserving other sensitive functional groups . As a phenylacetic acid derivative, this scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel pharmacologically active compounds . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[3,5-bis(phenylmethoxy)phenyl]acetic acid

InChI

InChI=1S/C22H20O4/c23-22(24)13-19-11-20(25-15-17-7-3-1-4-8-17)14-21(12-19)26-16-18-9-5-2-6-10-18/h1-12,14H,13,15-16H2,(H,23,24)

InChI Key

OXIJAXADJOFLGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CC(=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Chemistry

In the field of chemistry, 3,5-Bis(benzyloxy)phenylacetic acid serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various chemical reactions, including:

  • Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction can yield alcohols or other derivatives.
  • Substitution Reactions: The benzyloxy groups can be replaced with other functional groups under suitable conditions.

These reactions make it a valuable intermediate in organic synthesis and materials development.

Biology

The compound has shown promising biological activities, particularly as an aldose reductase inhibitor . Aldose reductase plays a crucial role in the polyol pathway, converting glucose into sorbitol. Inhibition of this enzyme can mitigate cellular damage associated with diabetic complications.

Mechanism of Action:
3,5-Bis(benzyloxy)phenylacetic acid is believed to competitively inhibit aldose reductase activity, reducing sorbitol levels in cells. This mechanism suggests potential applications in managing diabetic neuropathy and retinopathy.

In Vitro Studies:
Research indicates that this compound exhibits significant inhibition of aldose reductase activity with IC50 values comparable to established inhibitors. This finding supports its potential therapeutic applications in diabetes management.

Medicine

The therapeutic potential of 3,5-Bis(benzyloxy)phenylacetic acid extends to anti-inflammatory therapies and drug development. Its unique structural characteristics enhance its interaction with various biomolecules, making it a candidate for developing new medications targeting related pathways.

Case Studies and Research Findings

  • In Vitro Aldose Reductase Inhibition:
    • Studies have demonstrated that 3,5-Bis(benzyloxy)phenylacetic acid significantly inhibits aldose reductase activity in vitro.
    • The compound's IC50 values suggest efficacy comparable to established aldose reductase inhibitors.
  • Therapeutic Applications:
    • Given its biological activity, the compound could be explored for:
      • Management of diabetic complications
      • Development of anti-inflammatory agents
      • Scaffold for drug development targeting metabolic pathways

Future Research Directions

Further investigations are necessary to fully elucidate the mechanisms through which 3,5-Bis(benzyloxy)phenylacetic acid exerts its biological effects. Key areas for future research include:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In Vivo Studies: Evaluating therapeutic potential in animal models of diabetes and inflammation.
  • Structure-Activity Relationship (SAR): Exploring modifications to enhance potency and selectivity against aldose reductase.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Electronic Effects

The table below compares [3,5-Bis(benzyloxy)phenyl]acetic acid with key analogues:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2732-96-9 3,5-benzyloxy, acetic acid 356.39 Dendrimer synthesis, intermediates
2-(4-(Benzyloxy)phenyl)acetic acid 6547-53-1 4-benzyloxy, acetic acid 258.28 Lower steric bulk; pharmaceutical intermediates
3,5-Bis(trifluoromethyl)phenylacetic acid 85068-33-3 3,5-CF₃, acetic acid 272.15 Enhanced acidity (pKa ~1–2); agrochemicals
3,5-Bis(dodecyloxy)benzoic acid 123126-40-9 3,5-dodecyloxy, benzoic acid 490.76 Surfactants, liquid crystals
Caffeic acid 331-39-5 3,4-dihydroxy, acrylic acid 180.16 Antioxidant, dietary supplements
Key Observations:
  • Electronic Effects : Benzyloxy groups are electron-donating, increasing electron density on the aromatic ring, while trifluoromethyl (CF₃) groups are strongly electron-withdrawing, enhancing acidity and stability .
  • Steric Bulk : Long alkyl chains (e.g., dodecyloxy in CAS 123126-40-9) impart hydrophobicity, making such compounds suitable for lipid-based applications, whereas benzyloxy groups balance hydrophobicity and π-stacking .
  • Acidity : The acetic acid moiety in this compound has moderate acidity (pKa ~4–5), whereas CF₃-substituted analogues exhibit stronger acidity (pKa ~1–2) due to electron withdrawal .
Pharmacological Potential

While caffeic acid (3,4-dihydroxybenzeneacrylic acid) is widely studied for its anti-inflammatory and antioxidant properties , this compound lacks significant bioactivity data. Its synthetic derivatives, however, show promise in drug delivery systems due to biodegradability and tunable release profiles .

Material Science

The trifluoromethyl analogue (CAS 85068-33-3) is used in agrochemicals and fluorinated polymers, leveraging its chemical inertness and thermal stability .

Preparation Methods

Reaction Mechanism and Conditions

The most direct method involves benzylation of 3,5-dihydroxyphenylacetic acid using benzyl bromide or chloride in the presence of a base. The phenolic hydroxyl groups are protected as benzyl ethers, preserving the acetic acid moiety.

Procedure :

  • Substrates : 3,5-Dihydroxyphenylacetic acid (1 eq), benzyl bromide (2.2 eq), anhydrous potassium carbonate (3 eq).

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen.

  • Workup : Dilution with water, extraction with ethyl acetate, and purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Yield : 70–85%.

Key Considerations

  • Selectivity : Excess benzyl bromide ensures complete di-O-benzylation. Mono-benzylated byproducts are minimized by maintaining a 2:1 molar ratio of benzylating agent to substrate.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

Multi-Step Synthesis via Ester Intermediates

Ethyl Ester Route

This approach avoids side reactions during benzylation by first esterifying the carboxylic acid group.

Step 1: Esterification

  • Substrates : 3,5-Dihydroxyphenylacetic acid (1 eq), ethanol (excess), sulfuric acid (catalytic).

  • Conditions : Reflux for 8–12 hours.

  • Product : Ethyl [3,5-dihydroxyphenyl]acetate (yield: 95–98%).

Step 2: Benzylation

  • Substrates : Ethyl ester (1 eq), benzyl bromide (2.2 eq), K₂CO₃ (3 eq).

  • Solvent : Acetone, 80°C, 18–24 hours.

  • Product : Ethyl [3,5-bis(benzyloxy)phenyl]acetate (yield: 80–90%).

Step 3: Ester Hydrolysis

  • Conditions : NaOH (2 eq) in ethanol/water (1:1), reflux for 2–4 hours.

  • Product : [3,5-Bis(benzyloxy)phenyl]acetic acid (yield: 85–95%).

Overall Yield : 68–77%.

Industrial Scalability

  • Batch Reactors : Suitable for large-scale production due to mild conditions and high yields.

  • Purification : Recrystallization from acetone/hexane eliminates residual benzyl bromide.

Alternative Pathways via Nucleophilic Substitution

Bromination-Alkylation Sequence

A less common route involves bromination of 3,5-dihydroxyacetophenone derivatives, followed by displacement with a cyanide or acetate nucleophile.

Step 1: Bromination

  • Substrates : 3,5-Dibenzyloxyacetophenone (1 eq), CuBr₂ (2 eq).

  • Solvent : Chloroform/ethyl acetate (1:1), 50°C, 5 hours.

  • Product : α-Bromo-3,5-dibenzyloxyacetophenone (yield: 75–80%).

Step 2: Nucleophilic Displacement

  • Conditions : Sodium bicarbonate (3 eq), DMSO, 50°C, 2 hours.

  • Product : 3,5-Dibenzyloxyacetophenone aldehyde (yield: 65–70%).

Step 3: Reductive Amination

  • Substrates : Aldehyde (1 eq), tert-butylamine (3 eq), KBH₄ (1.5 eq).

  • Solvent : Ethanol, 80°C, 4 hours.

  • Product : this compound derivatives (yield: 60–65%).

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct BenzylationFewer steps, high atom economyRequires rigorous exclusion of moisture70–85%
Ester Intermediate RouteAvoids carboxylic acid side reactionsAdditional hydrolysis step68–77%
Bromination-AlkylationFlexibility in functional group manipulationLow overall yield, complex purification60–65%

Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF or acetone enhance benzylation rates by stabilizing the transition state.

  • Cost-Effective Alternatives : Ethanol-water mixtures reduce costs but may lower yields by 5–10%.

Catalytic Improvements

  • Microwave Assistance : Reduces reaction time from 24 hours to 2–4 hours with comparable yields.

  • Flow Chemistry : Continuous flow systems improve heat transfer and scalability for industrial applications.

Characterization and Quality Control

  • ¹H NMR (CDCl₃): δ 7.35–7.45 (m, 10H, benzyl H), 6.60–6.70 (m, 3H, aromatic H), 3.60 (s, 2H, CH₂CO), 5.05 (s, 4H, OCH₂Ph).

  • HPLC Purity : ≥99% (C18 column, acetonitrile/water + 0.1% TFA).

Industrial Applications and Patents

  • Terbutaline Synthesis : Key intermediate in CN110950765A and CN102675075B patents.

  • Macrolide Production : Used in total synthesis of (+)-xestodecalactone A .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3,5-Bis(benzyloxy)phenyl]acetic acid, and how can reaction conditions be optimized for high yield?

  • Methodology :

  • Step 1 : Protect the hydroxyl groups on 3,5-dihydroxyphenylacetic acid using benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the bis-benzyl ether intermediate.
  • Step 2 : Hydrolyze the ester group (if present) or directly introduce the acetic acid moiety via nucleophilic substitution.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., reflux at 80–100°C) and stoichiometry (1:2.2 molar ratio of diol to benzyl bromide) to maximize yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the pure product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). The acetic acid proton appears as a singlet near δ 3.6–3.8 ppm.
  • FT-IR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹).
    • Chromatography :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ peaks (calculated m/z for C₂₂H₂₀O₄: 372.14).

Advanced Research Questions

Q. How does the benzyloxy substitution pattern influence the compound’s metabolic stability in enzymatic assays?

  • Experimental Design :

  • Enzyme Assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) and monitor degradation via LC-MS.
  • Structural Analysis : Compare metabolic half-life (t₁/₂) with unsubstituted phenylacetic acid. The bulky benzyloxy groups may sterically hinder enzyme binding, reducing metabolic clearance .
  • Data Interpretation : Use Michaelis-Menten kinetics to calculate Vₘₐₓ and Kₘ for enzymatic degradation.

Q. What strategies can resolve contradictions in reported biological activities across studies?

  • Methodological Recommendations :

  • Purity Verification : Validate compound purity via HPLC and elemental analysis to rule out impurities (e.g., residual solvents or byproducts) as confounding factors.
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 or HepG2) and buffer conditions (pH 7.4, 37°C) for reproducibility.
  • Dose-Response Studies : Perform IC₅₀ or EC₅₀ assays in triplicate to establish activity thresholds. Discrepancies may arise from differences in cell permeability or off-target effects .

Q. How can X-ray crystallography and computational modeling elucidate the structure-activity relationship (SAR) of this compound?

  • Structural Analysis :

  • Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Refine data to determine bond angles and dihedral angles (e.g., C-O-C at ~120°) .
  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to compare electronic properties (e.g., HOMO-LUMO gaps) with analogues. The benzyloxy groups may enhance lipophilicity, impacting membrane permeability .

Key Considerations for Researchers

  • Synthetic Challenges : Benzyl group deprotection under acidic conditions may degrade the acetic acid moiety; use hydrogenolysis (H₂/Pd-C) for selective removal .
  • Biological Studies : Pre-solubilize the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity in cell-based assays .

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